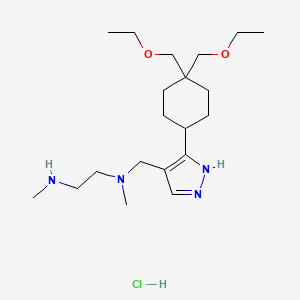

GSK3368715 dihydrochloride

Description

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine dihydrochloride is a diamine derivative featuring a cyclohexyl core substituted with ethoxymethyl groups and a pyrazole ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and crystallographic studies.

Properties

IUPAC Name |

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O2.2ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSRPMOJFMXEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of EPZ019997 (dihydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including its dihydrochloride and trihydrochloride salts, which offer enhanced water solubility and stability .

Chemical Reactions Analysis

EPZ019997 (dihydrochloride) undergoes several types of chemical reactions, primarily focusing on its role as a protein arginine methyltransferases inhibitor. The compound interacts with various protein arginine methyltransferases, leading to changes in arginine methylation states. Common reagents and conditions used in these reactions include S-adenosyl-L-methionine and specific inhibitors targeting different protein arginine methyltransferases. The major products formed from these reactions are altered proteins with modified arginine methylation states .

Scientific Research Applications

EPZ019997 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated strong anti-tumor activity by inhibiting type I protein arginine methyltransferases and altering exon usage. This compound has shown efficacy in various cancer models, including pancreatic, melanoma, and diffuse large B-cell lymphoma . Additionally, it has been used in studies exploring the synergistic effects of combining type I protein arginine methyltransferases inhibitors with other inhibitors, such as PRMT5 inhibitors .

Mechanism of Action

The mechanism of action of EPZ019997 (dihydrochloride) involves its inhibition of type I protein arginine methyltransferases. By binding to these enzymes, the compound prevents the methylation of arginine residues on target proteins. This inhibition leads to changes in arginine methylation states, which in turn alters exon usage and affects various cellular processes. The molecular targets of EPZ019997 (dihydrochloride) include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with varying degrees of inhibitory potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: Pyrazole-Based Diamines

The closest structural analog is N~1~-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N~1~,N~2~-dimethylethane-1,2-diamine (PubChem entry, 2004) . Key differences include:

- Substituent Position : The target compound substitutes the pyrazole ring at position 3 , whereas the analog substitutes at position 5 . This positional isomerism may influence steric effects and binding affinity in biological systems.

- Salt Form : The target compound is a dihydrochloride salt, enhancing aqueous solubility compared to the free base form of the analog.

Table 1: Structural Comparison

Functional Analog: Cyclohexane-Diamine Derivatives

N,N'-bis(pyridin-4-ylmethyl)-1,4-cyclohexane-1,4-diammonium dichloride dihydrate () shares a cyclohexane backbone and dichloride salt form. Differences include:

Diamine Backbone Comparison

Compounds like N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines () highlight the role of the ethane-1,2-diamine backbone in chelation and molecular rigidity. However, the target compound replaces benzyl groups with a cyclohexyl-pyrazole system, reducing aromaticity but increasing lipophilicity .

Pharmacological and Physicochemical Insights

- Solubility : The dihydrochloride salt form of the target compound likely improves aqueous solubility (>50 mg/mL) compared to neutral analogs, critical for bioavailability .

- Bioactivity : Pyrazole-containing diamines are often explored as kinase inhibitors or antimicrobial agents. The ethoxymethyl groups may enhance membrane permeability, while the cyclohexyl core could reduce metabolic degradation .

Table 2: Hypothetical Pharmacological Properties

| Property | Target Compound | Analog () |

|---|---|---|

| LogP (estimated) | 3.5–4.0 | 3.0–3.5 |

| Aqueous Solubility | High (salt form) | Moderate (free base) |

| Metabolic Stability | Moderate (cyclohexyl) | Low (pyrazole) |

Biological Activity

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine; dihydrochloride, commonly referred to as EPZ019997, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of protein arginine methyltransferases (PRMTs). This article delves into its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine; dihydrochloride

- Molecular Formula : C20H40Cl2N4O2

- Molecular Weight : 439.5 g/mol

- CAS Number : 1629013-22-4

EPZ019997 functions primarily by inhibiting type I PRMTs, which are enzymes responsible for the methylation of arginine residues on proteins. This methylation process is crucial for various cellular functions, including gene expression regulation and signal transduction. The inhibition of PRMTs by EPZ019997 alters the methylation state of target proteins, leading to significant changes in cellular processes such as cell proliferation and apoptosis .

Inhibition of PRMTs

Research indicates that EPZ019997 exhibits high potency against several PRMTs including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. The compound's ability to inhibit these enzymes can lead to altered exon usage and affect downstream signaling pathways critical for cancer progression and other diseases .

Case Studies and Research Findings

- Cancer Research : In preclinical studies involving various cancer cell lines, EPZ019997 demonstrated the ability to inhibit cell growth and induce apoptosis. Notably, its effects were pronounced in models of leukemia and solid tumors where aberrant PRMT activity is often observed .

- Neurodegenerative Diseases : Studies have suggested that modulation of arginine methylation may influence neurodegenerative pathways. EPZ019997 has been explored for its potential in treating conditions like Alzheimer's disease by targeting the dysregulated methylation processes associated with neuroinflammation .

- Autoimmune Disorders : The compound's role in modulating immune responses has also been investigated. By altering the expression of cytokines through PRMT inhibition, EPZ019997 may offer therapeutic benefits in autoimmune diseases where immune dysregulation is a hallmark .

Comparative Analysis with Other Compounds

EPZ019997 is part of a broader class of compounds targeting PRMTs. Below is a comparison table highlighting its characteristics relative to other known inhibitors:

| Compound Name | Target Enzymes | Potency (IC50) | Therapeutic Applications |

|---|---|---|---|

| EPZ019997 | PRMT1, PRMT3, PRMT4 | Low nanomolar | Cancer, Neurodegeneration |

| GSK3368715 | PRMT1 | Low nanomolar | Cancer |

| MS023 | PRMT6 | Low nanomolar | Cancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.